molecular formula C11H21N5Si2 B100262 N,7-bis(trimethylsilyl)purin-6-amine CAS No. 17963-53-0

N,7-bis(trimethylsilyl)purin-6-amine

Cat. No. B100262
CAS RN: 17963-53-0
M. Wt: 279.49 g/mol
InChI Key: WFUAURRCBBWRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,7-bis(trimethylsilyl)purin-6-amine is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound is highly versatile and has been used in a wide range of studies, including biochemistry, pharmacology, and molecular biology. In

Scientific Research Applications

N,7-bis(trimethylsilyl)purin-6-amine has been extensively used in scientific research due to its unique properties. This compound has been used as a substrate for a variety of enzymes, including adenosine deaminase and xanthine oxidase. It has also been used as a probe for studying protein-ligand interactions and as a tool for investigating the structure and function of nucleic acids.

Mechanism Of Action

The mechanism of action of N,7-bis(trimethylsilyl)purin-6-amine is complex and varies depending on the specific application. In general, this compound acts as a substrate for enzymes and interacts with nucleic acids to affect their structure and function. It has also been shown to have antioxidant properties and can scavenge free radicals in vitro.

Biochemical And Physiological Effects

N,7-bis(trimethylsilyl)purin-6-amine has a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of xanthine oxidase and adenosine deaminase, two enzymes involved in purine metabolism. It has also been shown to affect the structure and function of nucleic acids, including DNA and RNA. In addition, N,7-bis(trimethylsilyl)purin-6-amine has been shown to have antioxidant properties and can scavenge free radicals in vitro.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N,7-bis(trimethylsilyl)purin-6-amine in lab experiments is its versatility. This compound can be used in a wide range of studies, including biochemistry, pharmacology, and molecular biology. It is also relatively easy to synthesize and can be obtained in high yield and purity. However, there are also limitations to using this compound in lab experiments. For example, it can be toxic at high concentrations and may interfere with other compounds or enzymes in the system being studied.

Future Directions

There are many potential future directions for the study of N,7-bis(trimethylsilyl)purin-6-amine. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential as a therapeutic agent for a variety of diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N,7-bis(trimethylsilyl)purin-6-amine and its effects on nucleic acids and enzymes.

Synthesis Methods

The synthesis of N,7-bis(trimethylsilyl)purin-6-amine can be achieved through several different methods. One of the most commonly used methods involves the reaction of 6-chloropurine with trimethylsilyl azide in the presence of a catalyst. This reaction results in the formation of N,7-bis(trimethylsilyl)purin-6-amine in high yield and purity.

properties

CAS RN

17963-53-0

Product Name

N,7-bis(trimethylsilyl)purin-6-amine

Molecular Formula

C11H21N5Si2

Molecular Weight

279.49 g/mol

IUPAC Name

N,7-bis(trimethylsilyl)purin-6-amine

InChI

InChI=1S/C11H21N5Si2/c1-17(2,3)15-11-9-10(12-7-13-11)14-8-16(9)18(4,5)6/h7-8H,1-6H3,(H,12,13,15)

InChI Key

WFUAURRCBBWRBU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)NC1=NC=NC2=C1N(C=N2)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)NC1=NC=NC2=C1N(C=N2)[Si](C)(C)C

Origin of Product

United States

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